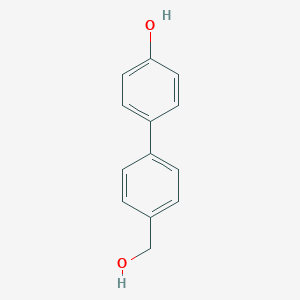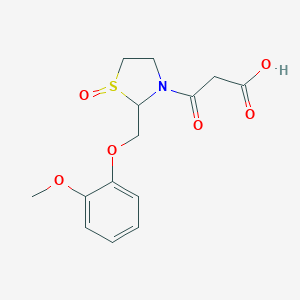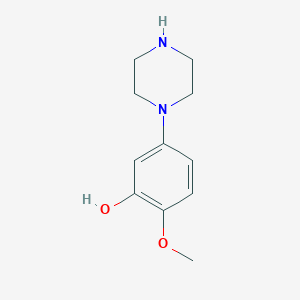![molecular formula C7H10O3 B062007 Methyl 1-oxaspiro[2.3]hexane-5-carboxylate CAS No. 175881-34-2](/img/structure/B62007.png)
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate, also known as Methyl SHC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a spirocyclic lactone that has been synthesized using various methods, and its potential applications in scientific research are being explored extensively.
作用机制
The mechanism of action of Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化和生理效应
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be synthesized using various methods, and it is stable under a range of conditions. Additionally, Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has low toxicity, making it a safe compound to work with in the lab. However, there are some limitations to using Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC in lab experiments. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the research on Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC. One direction is to further explore its potential applications in medicinal chemistry and drug discovery. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future research could focus on optimizing the synthesis method for Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC and improving its solubility in water. Finally, future research could explore the potential of Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate 1-oxaspiro[2.3]hexane-5-carboxylate, or Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC, is a spirocyclic lactone that has potential applications in various scientific research fields. It can be synthesized using various methods, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. While there are some limitations to using Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC in lab experiments, it has several advantages, including its ease of synthesis, stability, and low toxicity. Future research on Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC could focus on exploring its potential applications in drug discovery, investigating its mechanism of action, and optimizing its synthesis method.
合成方法
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC can be synthesized using various methods, including the Diels-Alder reaction, Michael addition, and nucleophilic addition. The Diels-Alder reaction involves the reaction between a diene and a dienophile to form a cyclic compound. The Michael addition involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The nucleophilic addition involves the addition of a nucleophile to a carbonyl group. The synthesis of Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC using these methods has been reported in the literature.
科学研究应用
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. It has been reported to have antiproliferative and anticancer activities, and it has been shown to inhibit the growth of cancer cells in vitro. Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has also been reported to have antibacterial and antifungal activities, and it has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has been reported to have anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
属性
CAS 编号 |
175881-34-2 |
|---|---|
产品名称 |
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate |
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
methyl 1-oxaspiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-6(8)5-2-7(3-5)4-10-7/h5H,2-4H2,1H3 |
InChI 键 |
ZUMWWUYGNLZBKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2(C1)CO2 |
规范 SMILES |
COC(=O)C1CC2(C1)CO2 |
同义词 |
1-Oxaspiro[2.3]hexane-5-carboxylicacid,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



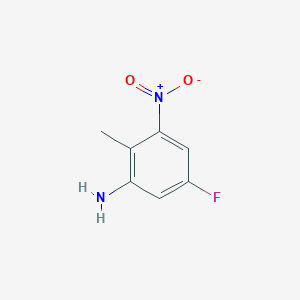
![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)
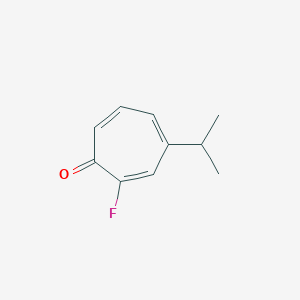
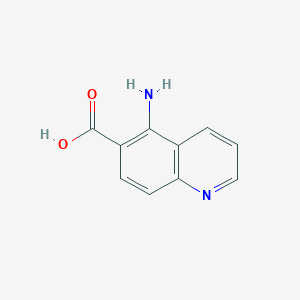
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)
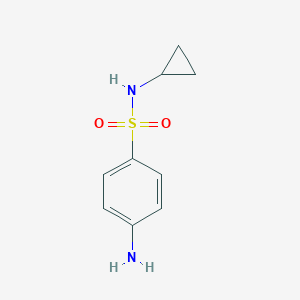

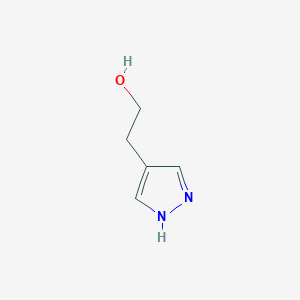
![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)
